molecular formula C11H21N3S B15274494 (6-Methylheptan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine

(6-Methylheptan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine

Cat. No.: B15274494
M. Wt: 227.37 g/mol
InChI Key: QFWFBIYVBPYQEQ-UHFFFAOYSA-N
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Description

(6-Methylheptan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine is a compound with the molecular formula C11H21N3S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylheptan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine typically involves the reaction of 6-methylheptan-2-amine with 1,2,3-thiadiazole-4-carboxaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and increase the yield of the product. Purification of the compound is achieved through techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Methylheptan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature to elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low to moderate temperatures.

    Substitution: Halogens, nucleophiles; conditionspolar solvents, room temperature to elevated temperatures.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6-Methylheptan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine is used as a building block for the synthesis of more complex molecules

Biology

The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties. It is used in the development of new pharmaceuticals and agrochemicals aimed at combating various pathogens and pests.

Medicine

In medicine, this compound is investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation makes it a promising candidate for drug development.

Industry

The compound finds applications in the industrial sector as a corrosion inhibitor and as an additive in lubricants and polymers. Its unique chemical properties enhance the performance and durability of industrial products.

Mechanism of Action

The mechanism of action of (6-Methylheptan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of heat shock protein 90 (Hsp90), leading to the degradation of oncoproteins and the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methylheptan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine is unique due to its thiadiazole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H21N3S

Molecular Weight

227.37 g/mol

IUPAC Name

6-methyl-N-(thiadiazol-4-ylmethyl)heptan-2-amine

InChI

InChI=1S/C11H21N3S/c1-9(2)5-4-6-10(3)12-7-11-8-15-14-13-11/h8-10,12H,4-7H2,1-3H3

InChI Key

QFWFBIYVBPYQEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)NCC1=CSN=N1

Origin of Product

United States

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